3'-Bromo-2-iodobenzophenone

描述

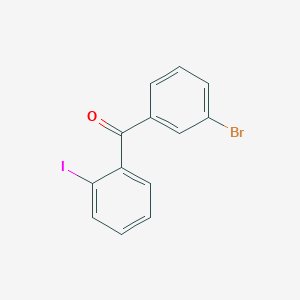

3’-Bromo-2-iodobenzophenone is an organic compound with the molecular formula C13H8BrIO and a molecular weight of 387.01 g/mol. This compound is primarily used in research settings and is known for its versatility in various chemical reactions and applications.

准备方法

The synthesis of 3’-Bromo-2-iodobenzophenone typically involves the use of halogenation reactions. One common method is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like N-methyl-2-pyrrolidone (NMP) . Industrial production methods may vary, but they generally follow similar principles of halogenation and coupling reactions.

化学反应分析

3’-Bromo-2-iodobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Sonogashira cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it can potentially undergo these reactions under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone . Major products formed from these reactions include complex organic molecules like 3-Bromo-2-phenylbenzofuran.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₃H₈BrIO

- CAS Number : 1421664-41-6

- IUPAC Name : (3-bromophenyl)-(2-iodophenyl)methanone

- Purity : ≥95%

The compound's structure allows for diverse reactivity, particularly in electrophilic and nucleophilic reactions, which are crucial for the synthesis of complex organic molecules.

Pharmaceutical Development

3'-Bromo-2-iodobenzophenone serves as a precursor in the synthesis of biologically active compounds. Its derivatives have been investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Case Study : A study highlighted the use of derivatives of this compound in developing novel inhibitors for leukotriene A4 hydrolase, a target in inflammatory diseases .

Material Science

The compound is utilized in creating advanced materials due to its ability to undergo various chemical transformations. It acts as a building block for synthesizing specialized organic materials used in electronics and photonics.

Data Table: Applications in Material Science

| Application Area | Description |

|---|---|

| Organic Electronics | Used in the synthesis of organic semiconductors |

| Photonic Devices | Serves as a precursor for light-emitting materials |

| Coatings | Involved in the development of protective coatings |

Chemical Synthesis

This compound is employed as a versatile intermediate in synthetic organic chemistry. It facilitates substitution reactions and coupling reactions, leading to the formation of biaryl compounds.

Mechanism of Action : The presence of bromine and iodine allows for selective substitutions, enabling researchers to introduce various functional groups into the aromatic system.

Photochemical Studies

Research has demonstrated that photolysis of this compound can lead to the generation of reactive radicals, which are crucial for various synthetic pathways. A study observed that under UV irradiation, the compound undergoes homolytic cleavage, producing bromine radicals that can initiate further reactions .

In biological research, derivatives of this compound have shown promise as potential drug candidates due to their ability to inhibit specific enzymes associated with disease pathways. For instance, certain derivatives have been tested against cancer cell lines, demonstrating cytotoxic effects .

作用机制

The mechanism of action of 3’-Bromo-2-iodobenzophenone involves its role as a precursor in various chemical reactions. It participates in cross-coupling reactions to form complex organic molecules, which can then exert biological effects. For instance, bromophenol derivatives can induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS)-mediated pathways and the deactivation of the PI3K/Akt signaling pathway.

相似化合物的比较

3’-Bromo-2-iodobenzophenone can be compared with other halogenated benzophenones, such as:

- 3’-Bromo-2-chlorobenzophenone

- 3’-Bromo-2-fluorobenzophenone

- 3’-Bromo-2-methylbenzophenone

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The presence of both bromine and iodine in 3’-Bromo-2-iodobenzophenone makes it particularly versatile for cross-coupling reactions, highlighting its uniqueness.

生物活性

3'-Bromo-2-iodobenzophenone is an organic compound with notable biological activities, primarily due to its halogenated aromatic structure. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features both bromine and iodine substituents on the benzophenone framework. The presence of these halogens significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated benzophenones, including this compound, exhibit antimicrobial activity. A study demonstrated that compounds with similar structures could inhibit the growth of various bacterial strains, suggesting potential applications in developing antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One investigation showed that this compound could induce apoptosis in cancer cell lines through the activation of intrinsic pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The halogen atoms in the compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, altering their function. This interaction may disrupt critical cellular processes, such as signal transduction pathways involved in cell proliferation and survival.

Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of various halogenated benzophenones, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant inhibitory effects on both types, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| 30 | Escherichia coli |

Study 2: Anticancer Effects

A separate study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values around 25 µM for breast cancer cells and 30 µM for lung cancer cells .

| Cell Line | IC50 (µM) | Treatment Duration (hrs) |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | 24 |

| A549 (Lung Cancer) | 30 | 24 |

属性

IUPAC Name |

(3-bromophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrIO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSDHYXPVVIOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641496 | |

| Record name | (3-Bromophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-10-9 | |

| Record name | (3-Bromophenyl)(2-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。